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Abstract
Methyl 4-chloro-3-nitrobenzoate (CAS No. 14719-83-6) stands as a pivotal chemical

intermediate, strategically employed in the multi-step synthesis of complex organic molecules.

[1] Its value is derived from a unique molecular architecture, featuring three distinct and

selectively reactive functional groups: a chloro substituent, a nitro group, and a methyl ester.

This guide provides an in-depth exploration of its synthesis, chemical properties, and reactivity.

We will dissect the causality behind its synthetic utility, focusing on its role in nucleophilic

aromatic substitution and reduction reactions, which are fundamental transformations in the

development of pharmaceuticals and other high-value chemical entities.[1] This document is

intended for researchers, chemists, and drug development professionals seeking to leverage

this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of a
Multifunctional Building Block
In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often

hinge on the selection of key intermediates. Methyl 4-chloro-3-nitrobenzoate is a prime

example of such a molecule. It is a substituted aromatic compound whose true potential is

unlocked through the sequential and controlled manipulation of its functional groups.
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The presence of an electron-withdrawing nitro group ortho to a halogen (chlorine) significantly

activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[2][3] This inherent

reactivity allows for the facile introduction of a wide array of nucleophiles, forming new carbon-

nitrogen, carbon-oxygen, or carbon-sulfur bonds. Furthermore, the nitro group itself serves as a

synthetic handle, readily reducible to an amino group, which opens up a vast new set of

chemical transformations. Finally, the methyl ester provides a stable, yet modifiable, carboxylic

acid surrogate. This trifecta of reactivity makes Methyl 4-chloro-3-nitrobenzoate a highly

sought-after intermediate in the synthesis of agrochemicals, dyes, and particularly,

pharmaceutical active ingredients (APIs).[1][4]

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of Methyl 4-
chloro-3-nitrobenzoate are well-documented, providing a clear analytical fingerprint for

researchers.

Physical and Chemical Properties
Property Value Source

CAS Number 14719-83-6 [1][5]

Molecular Formula C₈H₆ClNO₄ [1][5][6]

Molecular Weight 215.59 g/mol [1][5]

Appearance
White to off-white

powder/crystals
[1][7]

Melting Point 78-84 °C [1][6]

Boiling Point 313.2 ± 22.0 °C (Predicted) [6]

Solubility Soluble in water [6][7]

IUPAC Name
methyl 4-chloro-3-

nitrobenzoate
[5]

Spectroscopic Data
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Spectroscopic analysis is crucial for confirming the identity and purity of the compound during

synthesis.

Infrared (IR) Spectroscopy: A prominent carbonyl (C=O) absorption peak is observed around

1716 cm⁻¹, characteristic of the ester functional group.[7] Additional significant peaks

correspond to the C-Cl, C-NO₂, and aromatic C-H bonds.

¹H NMR Spectroscopy (300 MHz, DMSO-d₆): The proton NMR spectrum provides a clear

structural map.[7]

δ 3.90 (s, 3H): The singlet corresponds to the three protons of the methyl ester (OCH₃).

δ 7.90 (d, 1H, J = 8.1 Hz): A doublet for the proton at position 5 (H₅).

δ 8.15 (dd, 1H, J = 8.1 Hz, 1.5 Hz): A doublet of doublets for the proton at position 6 (H₆).

δ 8.49 (d, 1H, J = 1.5 Hz): A doublet for the proton at position 2 (H₂).

Synthesis of Methyl 4-chloro-3-nitrobenzoate
The most direct and common synthesis of this intermediate is the Fischer esterification of its

corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[7][8] The choice of this method is

driven by the ready availability of the starting material and the high efficiency of the reaction.

Synthetic Workflow Diagram
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Caption: Fischer esterification workflow for synthesizing Methyl 4-chloro-3-nitrobenzoate.
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Detailed Experimental Protocol: Esterification
This protocol is a self-validating system, where successful execution yields a high-purity

product verifiable by the spectroscopic data mentioned previously.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-

3-nitrobenzoic acid (e.g., 0.174 mol) in methanol (150 ml).[8] The methanol serves as both

the solvent and the esterifying agent.

Catalysis: Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid

(15 ml) with continuous stirring.[8] The sulfuric acid acts as a catalyst by protonating the

carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by methanol. An alternative method involves using acetyl chloride, which

reacts with methanol in situ to generate HCl, the catalytic species.[7]

Reaction Execution: Heat the mixture to reflux and maintain for approximately 17 hours.[8]

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC),

observing the disappearance of the starting carboxylic acid spot.

Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of

the product will form.[8] Collect the solid by vacuum filtration.

Purification: Wash the collected solid with cold methanol and then hexane to remove residual

acid and other impurities.[8] For higher purity, the crude product can be recrystallized from

methanol to yield the final product as a white solid with a typical yield of around 85-92%.[7]

[8]

Chemical Reactivity: A Hub for Molecular
Elaboration
The synthetic power of Methyl 4-chloro-3-nitrobenzoate lies in the differential reactivity of its

functional groups. This allows for a planned, stepwise modification of the molecule.

Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this intermediate's utility is its high susceptibility to SNAr reactions. This is a

direct consequence of its electronic structure.
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Causality: The nitro group (-NO₂) is a potent electron-withdrawing group. Through resonance

and inductive effects, it withdraws electron density from the aromatic ring. This makes the

ring electron-deficient and thus susceptible to attack by nucleophiles.[2][9] The chlorine atom

at the C4 position serves as an excellent leaving group.

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile

(e.g., an amine, alkoxide) attacks the carbon bearing the chlorine atom, forming a

resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The

negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, a

crucial stabilizing interaction. In the second step, the leaving group (chloride) is eliminated,

restoring the aromaticity of the ring and yielding the substituted product. This stabilization is

only effective when the electron-withdrawing group is positioned ortho or para to the leaving

group, which is the case here.[2]

Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine (-NH₂), a transformation of

immense synthetic value. This introduces a basic, nucleophilic center into the molecule,

opening pathways for amide bond formation, diazotization, and other amine-centric

chemistries. Common reducing agents include:

Tin(II) chloride (SnCl₂) in hydrochloric acid.

Catalytic hydrogenation (e.g., H₂ over Pd/C).[10]

Sodium dithionite (Na₂S₂O₄).[10]

The choice of reagent depends on the presence of other functional groups in the molecule that

might be sensitive to the reduction conditions.

Key Reaction Pathways Diagram
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Caption: Major synthetic transformations of Methyl 4-chloro-3-nitrobenzoate.

Application in Pharmaceutical Synthesis: The Case
of Alectinib
While direct use of Methyl 4-chloro-3-nitrobenzoate is prevalent, its precursor, 4-chloro-3-

nitrobenzoic acid, serves as a critical starting material in the synthesis of complex

pharmaceuticals. The chemistry is directly translatable. For instance, in the synthesis of

intermediates for the anti-cancer drug Alectinib, a key step involves the reaction of 4-chloro-3-

nitrobenzoic acid with methylamine.[11][12][13]

This reaction is a classic example of the SNAr pathway discussed.

Protocol: Nucleophilic Aromatic Substitution with
Methylamine
This protocol demonstrates the displacement of the chloro group, a key value proposition of

this molecular scaffold.

Reactants: In a suitable reaction vessel, combine 4-chloro-3-nitrobenzoic acid with a 25%

aqueous solution of methylamine.[14] Methylamine acts as the nucleophile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b077201?utm_src=pdf-body-img
https://www.benchchem.com/product/b077201?utm_src=pdf-body
https://www.benchchem.com/product/b077201?utm_src=pdf-body
https://patents.google.com/patent/CN104356022A/en
https://pubmed.ncbi.nlm.nih.gov/40849885/
https://www.medkoo.com/drug_syntheses/5
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Methyl_3_methylamino_4_nitrobenzoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Heat the mixture to reflux for 3-5 hours.[14] The nucleophilic nitrogen of

methylamine attacks the carbon at position 4, displacing the chloride ion to form 4-

(methylamino)-3-nitrobenzoic acid.

Workup: After cooling, the pH of the mixture is adjusted to ~3 with acetic acid, causing the

product to precipitate as a yellow solid.[14]

Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried. This

step can achieve a very high yield, reportedly up to 99.4%.[14]

Next Step: The resulting 4-(methylamino)-3-nitrobenzoic acid can then be esterified (similar

to the protocol in Section 3.2) to yield Methyl 4-(methylamino)-3-nitrobenzoate, or it can be

converted to an amide, as shown in some patented synthetic routes.[11] This intermediate is

then carried forward through further steps, including the crucial reduction of the nitro group,

to build the complex core of Alectinib.

Safety and Handling
As with any chemical reagent, proper handling of Methyl 4-chloro-3-nitrobenzoate is

essential. It is classified as hazardous under the 2012 OSHA Hazard Communication Standard.

[15]

GHS Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5][15]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5][15]

Precautionary Measures:

Use only in a well-ventilated area or outdoors.[15]

Wear protective gloves, clothing, eye, and face protection.[15]
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Wash hands and any exposed skin thoroughly after handling.[15]

Avoid breathing dust, fumes, or vapors.[15]

First Aid:

Inhalation: Remove the victim to fresh air.[15][16]

Skin Contact: Wash with plenty of soap and water.[15][16]

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if

possible.[15][16]

Always consult the full Safety Data Sheet (SDS) before handling this compound.[15][16]

Conclusion
Methyl 4-chloro-3-nitrobenzoate is more than just a chemical compound; it is a strategic tool

for synthetic chemists. Its value is rooted in the predictable and high-yielding reactivity of its

three distinct functional groups. The ability to perform nucleophilic aromatic substitution,

followed by nitro group reduction, provides a powerful and reliable sequence for building

molecular complexity. This guide has detailed the fundamental principles governing its

synthesis and application, providing both the theoretical underpinnings and practical protocols

necessary for its effective use in research and development, particularly within the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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